2-Naphthol, dichloro-
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Overview
Description
2-Naphthol, dichloro- is a derivative of 2-naphthol, a fluorescent colorless (or occasionally yellow) crystalline solid with the formula C₁₀H₇OH. It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring. The naphthols are naphthalene homologues of phenol, but more reactive . 2-Naphthol is widely used as an intermediate for the production of dyes and other compounds .
Preparation Methods
2-Naphthol, dichloro- can be synthesized through various methods. One common method involves the sulfonation of naphthalene in sulfuric acid, followed by the cleavage of the sulfonic acid group in molten sodium hydroxide . Another method involves the use of electrophilic bromination of phenols under mild reaction conditions . Industrial production methods often involve the fusion of 2-naphthalenesulfonic acid with caustic soda .
Chemical Reactions Analysis
2-Naphthol, dichloro- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include diazonium salts, which react with 2-naphthol to form arylazo-substituted naphthols . Major products formed from these reactions include dyes such as Sudan I, Sudan II, Sudan III, and Sudan IV .
Scientific Research Applications
2-Naphthol, dichloro- has a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds, which have various biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory, and anti-HIV properties . It is also used in the field of material science, dyes and pigment science, and agrochemistry .
Mechanism of Action
The mechanism of action of 2-Naphthol, dichloro- involves its reactivity with various molecular targets and pathways. For example, it can undergo the Newman–Kwart rearrangement to form 2-naphthalenethiol . This reactivity allows it to be used in the synthesis of various bioactive compounds and chiral ligands .
Comparison with Similar Compounds
2-Naphthol, dichloro- is similar to other naphthol derivatives such as 1-naphthol and 2-naphthalenethiol. it is more reactive due to the presence of the hydroxyl group on the naphthalene ring . Other similar compounds include 2-naphthalenesulfonic acid and 2-aminonaphthalene, which are also used in the production of dyes and other compounds .
Properties
CAS No. |
63980-33-6 |
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Molecular Formula |
C10H6Cl2O |
Molecular Weight |
213.06 g/mol |
IUPAC Name |
1,6-dichloronaphthalen-2-ol |
InChI |
InChI=1S/C10H6Cl2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H |
InChI Key |
YUCXHHWEDKATAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2Cl)O)C=C1Cl |
Origin of Product |
United States |
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